6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine
Description
Overview of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems are molecules in which two or more rings share a common bond and contain at least one atom other than carbon within their cyclic structure. These scaffolds are of immense interest in contemporary chemical research, largely due to their prevalence in a vast array of biologically active compounds, including many approved pharmaceutical agents. The rigid, planar nature of many fused heterocyclic systems allows for precise three-dimensional arrangements of functional groups, facilitating specific interactions with biological targets such as enzymes and receptors. This structural pre-organization can lead to enhanced binding affinity and selectivity, which are critical parameters in drug design.
Historical Development and Evolution ofnih.govnih.govresearchgate.netTriazolopyridazine Ring Systems
The nih.govnih.govresearchgate.nettriazolopyridazine core is a key pharmacophore found in numerous compounds with a wide range of biological activities. The synthesis of this ring system has evolved significantly over the years, with early methods often relying on the condensation of hydrazinopyridazines with various one-carbon synthons. More contemporary approaches include multi-component reactions and transition-metal-catalyzed cross-coupling strategies, which offer greater efficiency and molecular diversity. The exploration of nih.govnih.govresearchgate.nettriazolopyridazine derivatives has been driven by their demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.
Rationale for Focused Academic Investigation of 6-Fluoro-nih.govnih.govresearchgate.nettriazolo[1,5-b]pyridazine
The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The introduction of a fluorine atom at the 6-position of the nih.govnih.govresearchgate.nettriazolo[1,5-b]pyridazine scaffold is of particular academic interest for several reasons. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially influencing its binding to biological targets. Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. Studies on related fluorinated heterocyclic compounds have demonstrated that fluorine substitution can lead to enhanced biological activity. For instance, fluorinated triazolopyridazine derivatives have shown improved cytotoxicity against various cancer cell lines. nih.gov
Current State of Research and Underexplored Facets of the Chemical Compound
While the broader class of triazolopyridazines has been the subject of considerable research, dedicated studies focusing solely on 6-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-b]pyridazine are limited in the publicly available scientific literature. Much of the existing research focuses on derivatives with substitutions at other positions or within the broader nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine isomeric scaffold. For example, various 3,6-diaryl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines have been synthesized and evaluated as antitubulin agents. nih.gov The synthesis and anticonvulsant activity of 6-alkoxy- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives have also been reported. These studies provide a valuable foundation, but the specific biological profile and potential applications of 6-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-b]pyridazine remain largely underexplored. There is a clear need for further investigation into its synthesis, characterization, and systematic biological evaluation.
Scope and Objectives of Advanced Academic Inquiry into the Chemical Compound
Future academic inquiry into 6-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-b]pyridazine should aim to address the current gaps in knowledge. Key objectives of such research would include:
The development of efficient and scalable synthetic routes to 6-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-b]pyridazine.
Thorough physicochemical characterization, including spectroscopic analysis (NMR, IR, MS) and X-ray crystallography to confirm its molecular structure.
A comprehensive evaluation of its biological activity across a range of therapeutic areas, such as oncology, inflammation, and infectious diseases.
Structure-activity relationship (SAR) studies to understand the impact of the 6-fluoro substituent on its biological profile compared to its non-fluorinated counterpart and other halogenated derivatives.
Investigation of its pharmacokinetic properties, including metabolic stability and bioavailability, to assess its potential as a drug lead.
Detailed Research Findings
While specific research findings for 6-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-b]pyridazine are not extensively documented, data from closely related fluorinated triazolopyridazine and triazolopyrimidine derivatives can provide valuable insights into the potential properties of this compound class.
Spectroscopic Data of a Related Fluorinated Triazolopyridazine Derivative
The following table presents spectroscopic data for a related compound, N-(3-Fluoro-4-((6-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide, which features a fluorinated phenyl group attached to the triazolopyridazine core. nih.gov
| Spectroscopic Data | |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 10.67 (s, 1H), 9.62 (s, 1H), 8.02–7.94 (m, 3H), 7.63 (d, J = 7.4 Hz, 1H), 7.56 (d, J = 6.5 Hz, 4H), 6.46 (s, 1H), 2.68 (s, 3H), 2.43 (s, 3H) |
| TOF MS ES+ (m/z) | [M + H]⁺, calcd for C₂₃H₁₇FN₆O₂S: 461.1196; found, 461.1197 |
Biological Activity of Related Fluorinated Heterocyclic Compounds
The table below summarizes the in vitro cytotoxic activity of several triazolo-pyridazine derivatives against various cancer cell lines, highlighting the impact of fluorine substitution. nih.gov
| Compound | X | R | Cell Line | IC₅₀ (μM) |
| 12b | H | 4-Cl-Ph | A549 | >50 |
| MCF-7 | 34.54 ± 2.16 | |||
| HeLa | 41.23 ± 3.11 | |||
| 13b | F | 4-Cl-Ph | A549 | 15.62 ± 1.23 |
| MCF-7 | 12.31 ± 1.09 | |||
| HeLa | 18.76 ± 1.54 | |||
| 12e | H | 2-Py | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |||
| HeLa | 2.73 ± 0.33 | |||
| 13e | F | 2-Py | A549 | 0.89 ± 0.07 |
| MCF-7 | 1.02 ± 0.11 | |||
| HeLa | 2.15 ± 0.24 |
Data presented for illustrative purposes from related compound series.
Structure
3D Structure
Properties
Molecular Formula |
C5H3FN4 |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H3FN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H |
InChI Key |
MMYZYUPJQFBKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=N2)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies For 1 2 3 Triazolo 1,5 B Pyridazine Derivatives
Established Synthetic Pathways to thenumberanalytics.comnih.govrsc.orgTriazolo[1,5-b]pyridazine Core
The construction of the fused triazole ring onto the pyridazine (B1198779) moiety is central to forming the numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazine system. Established pathways generally involve the formation of key N-N and C-N bonds through cyclization or annulation reactions starting from appropriately substituted pyridazine precursors.
Cyclization and annulation are cornerstone strategies for synthesizing the numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazine core. A prominent method involves oxidative cyclization, where a precursor bearing a suitably positioned reactive group undergoes ring closure with the formation of an N-N bond.
One such approach is the oxidative cycloaddition of 3-aminopyridazine (B1208633) derivatives with nitriles. researchgate.net This reaction can be catalyzed by a cooperative bimetallic system, such as Cu(I) and Zn(II), to facilitate tandem C–N addition followed by an I2/KI-mediated intramolecular N–N bond formation. researchgate.net This process efficiently constructs the triazole ring onto the pyridazine core. While applied to the synthesis of the related numberanalytics.comnih.govrsc.orgtriazolo[1,5-b] numberanalytics.comnih.govrsc.orgnih.govtetrazine system, the oxidative cyclization of tetrazines bearing an amidine moiety using reagents like (diacetoxyiodo)benzene (B116549) also highlights the utility of this strategy in forming fused triazole rings. beilstein-journals.orgnih.gov
Annulation strategies often involve building the new ring step-by-step onto the existing heterocycle. For the isomeric numberanalytics.comnih.govrsc.orgtriazolo[4,3-b]pyridazine system, a common precursor is 3-chloro-6-hydrazinopyridazine, which can be reacted with reagents like acetic acid or ethyl chloroformate to achieve cyclization. epa.gov The mechanism of fusing the triazole ring often proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization. epa.gov Similarly, intramolecular oxidative ring closure of hydrazones derived from acyl-substituted pyridazines is another effective method for creating the fused triazole ring structure. nih.gov
Table 1: Overview of Cyclization and Annulation Strategies
| Strategy | Key Precursors | Reagents/Catalysts | Bond Formations | Citations |
|---|---|---|---|---|
| Oxidative Cycloaddition | 3-Aminopyridazine derivatives, Nitriles | Cu(I)/Zn(II), I2/KI | C-N, N-N | researchgate.net |
| Oxidative Cyclization | 1,2,4,5-Tetrazines with amidine moiety | (Diacetoxyiodo)benzene | N-N | beilstein-journals.orgnih.gov |
| Cyclization | 3-Chloro-6-hydrazinopyridazine | Acetic acid, Formaldehyde | C-N | epa.gov |
| Intramolecular Ring Closure | Acyl-pyridazine derived hydrazones | MnO2 (oxidant) | N-N | nih.gov |
To enhance synthetic efficiency, reduce waste, and simplify procedures, multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools. scispace.com These approaches combine several reaction steps into a single operation without isolating intermediates, aligning with the principles of green chemistry. researchgate.netscispace.com
A notable one-pot synthesis for chlorine-containing numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazine scaffolds involves the cooperative Cu(I) and Zn(II)-catalyzed oxidative cycloaddition of 3-aminopyridazine derivatives and nitriles. researchgate.net This process seamlessly integrates the formation of multiple bonds in a single vessel. researchgate.net
For the related bis-1,2,4-triazolo-[4,3-b:3',4'-f]pyridazine system, an ecologically favorable, three-component reaction has been developed. scispace.comresearchgate.net This solvent-free method involves reacting 3,6-dihydrazinopyridazine, an aromatic aldehyde, and iodobenzene (B50100) diacetate (IBD) at room temperature. scispace.comresearchgate.net The reaction proceeds via the in situ generation of a 3,6-bis-arylidenehydrazinopyridazine intermediate, which then undergoes oxidative cyclization to yield the final product in short reaction times and with high yields. scispace.com Such MCRs are superior to many conventional methods due to their high atom-efficiency, cleaner reaction profiles, and ease of execution. scispace.com
The choice of starting materials is critical for the successful synthesis of the numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazine core. Substituted pyridazines are the most common precursors, with their functional groups guiding the subsequent cyclization.
Key precursors include:
3-Aminopyridazines: These are used in reactions with nitriles to form the triazole ring via an amidine intermediate. researchgate.netorganic-chemistry.org
3-Hydrazinopyridazines: These are versatile starting materials that can react with a variety of carbonyl compounds or their equivalents. epa.govprepchem.com For instance, reaction with aldehydes leads to hydrazone intermediates, which can then be cyclized. epa.govscispace.com Reaction with formic acid hydrazide can also be used to construct the fused triazole ring. prepchem.com
3-Chloropyridazines: These can be converted into the necessary hydrazino- or amino-pyridazines through nucleophilic substitution, making them valuable starting points. epa.govresearchgate.netprepchem.com
The derivatization of these precursors into reactive intermediates is a crucial step. The formation of N-(pyridin-2-yl)benzimidamides, for example, allows for a PIFA-mediated intramolecular annulation through a direct metal-free oxidative N-N bond formation to yield the isomeric numberanalytics.comnih.govrsc.orgtriazolo[1,5-a]pyridine system. organic-chemistry.org This highlights the general strategy of forming an amidine or a related functional group on the nitrogen atom of the parent heterocycle to prime it for the final ring-closing step.
Targeted Synthesis of 6-Fluoro-numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazine
The introduction of fluorine into heterocyclic frameworks can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and bioavailability. numberanalytics.comresearchgate.netnih.gov However, the synthesis of fluorinated heterocycles presents unique challenges due to the reactivity of both the heterocyclic systems and the fluorinating reagents. rsc.orgnih.gov The targeted synthesis of 6-Fluoro- numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazine can be approached by either fluorinating a pre-formed triazolopyridazine core or by carrying the fluorine atom through the synthesis from a fluorinated precursor.
The incorporation of a fluorine atom onto a heterocyclic ring like pyridazine can be achieved through direct or indirect methods.
Direct Fluorination involves the substitution of a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond. This is a highly desirable but challenging transformation. A significant advancement in this area is the site-selective C-H fluorination of pyridines and diazines using silver(II) fluoride (B91410) (AgF2). nih.govresearchgate.net This method is broadly applicable and proceeds at ambient temperature, offering exclusive selectivity for fluorination at the position adjacent to a ring nitrogen atom. nih.govresearchgate.net Mechanistic studies suggest the reaction pathway is analogous to a classic Chichibabin-type amination, adapted for fluorination. nih.govresearchgate.net Other direct methods may employ electrophilic fluorinating reagents such as Selectfluor®, though controlling regioselectivity on electron-deficient N-heterocycles can be difficult. researchgate.netnih.gov
Indirect Fluorination typically relies on a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable leaving group, such as a chlorine or bromine atom, on the heterocyclic ring is displaced by a fluoride anion from a source like KF or CsF. rsc.org Given that synthetic routes to chloro-substituted numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazines are established researchgate.net, the subsequent nucleophilic substitution of the chloro group at the 6-position with fluoride would be a viable and classical strategy to obtain the target compound.
Table 2: Comparison of Fluorination Methodologies
| Method | Description | Typical Reagents | Key Features | Citations |
|---|---|---|---|---|
| Direct (C-H Fluorination) | Replacement of a C-H bond with a C-F bond. | Silver(II) fluoride (AgF2) | High site-selectivity adjacent to N; mild conditions. | nih.govresearchgate.net |
| Indirect (SNAr) | Nucleophilic displacement of a leaving group (e.g., -Cl) by fluoride. | KF, CsF | Relies on pre-functionalized substrate; well-established method. | rsc.org |
Achieving regioselectivity is paramount in the synthesis of 6-Fluoro- numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazine. The optimization of reaction conditions is dependent on the chosen fluorination strategy.
For direct C-H fluorination with AgF2, the selectivity is inherently high for the position adjacent to the nitrogen in the pyridazine ring due to the reaction mechanism. nih.govresearchgate.net The reaction is sensitive to moisture and should be handled accordingly. orgsyn.org Optimization would involve fine-tuning the solvent system and temperature to maximize yield and minimize any potential side reactions, although the reported conditions are already mild (ambient temperature). nih.gov
In the case of an indirect SNAr approach , the selectivity is predetermined by the location of the leaving group on the starting material (e.g., 6-chloro- numberanalytics.comnih.govrsc.orgtriazolo[1,5-b]pyridazine). The optimization would focus on the reaction efficiency. Key parameters to adjust include:
Fluoride Source: The choice between KF, CsF, or other fluoride salts can impact reactivity.
Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) are typically used to facilitate the dissolution of the fluoride salt and promote the reaction.
Temperature: SNAr reactions on electron-deficient heterocycles often require elevated temperatures to proceed at a reasonable rate.
Phase-Transfer Catalysts: In some cases, catalysts like crown ethers or quaternary ammonium (B1175870) salts are added to enhance the nucleophilicity of the fluoride anion.
The successful synthesis relies on a careful balance of these conditions to ensure complete conversion and avoid decomposition of the starting material or product.
Stereoselective Synthesis of Chiral Analogs (if applicable)
The compound 6-Fluoro- numberanalytics.comnih.govnumberanalytics.comtriazolo[1,5-b]pyridazine is an achiral molecule as it does not possess any stereocenters and is planar. Therefore, stereoselective synthesis is not applicable to the synthesis of this specific compound.
However, if chiral substituents were to be introduced at available positions on the heterocyclic core, stereoselective synthetic strategies would become highly relevant. For instance, the introduction of a chiral side chain would necessitate methods to control the stereochemistry, such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. As the focus of this article is solely on 6-Fluoro- numberanalytics.comnih.govnumberanalytics.comtriazolo[1,5-b]pyridazine, a detailed discussion of these hypothetical scenarios is beyond the scope.
Emerging Synthetic Techniques and Sustainable Chemistry Considerations
Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally benign methodologies. For the synthesis of numberanalytics.comnih.govnumberanalytics.comtriazolo[1,5-b]pyridazine derivatives, several emerging techniques can be considered to improve reaction efficiency and sustainability.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner reaction profiles in shorter time frames. The synthesis of fluorinated pyridazine derivatives has been successfully achieved using microwave heating, which can be a valuable tool for both the fluorination and cyclization steps in the proposed synthesis of 6-Fluoro- numberanalytics.comnih.govnumberanalytics.comtriazolo[1,5-b]pyridazine. The use of microwave technology can reduce energy consumption compared to conventional heating methods.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of heterocyclic compounds, which can sometimes involve hazardous reagents or exothermic reactions, is particularly well-suited for flow chemistry. A continuous flow setup could allow for the safe handling of intermediates and precise control over reaction parameters, leading to a more efficient and reproducible synthesis.
Sustainable Chemistry Considerations: From a green chemistry perspective, the synthesis of 6-Fluoro- numberanalytics.comnih.govnumberanalytics.comtriazolo[1,5-b]pyridazine should aim to:
Atom Economy: Select synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Whenever possible, replace hazardous solvents with greener alternatives.
Catalysis: Employ catalytic reagents in place of stoichiometric ones to minimize waste. For example, the use of phase-transfer catalysts in the fluorination step is a good example of this principle.
Scale-Up Considerations for Research Material Production
The transition from a laboratory-scale synthesis to the production of larger quantities of research material presents a unique set of challenges. For the synthesis of 6-Fluoro- numberanalytics.comnih.govnumberanalytics.comtriazolo[1,5-b]pyridazine, several factors would need to be carefully considered.
Process Safety: The use of reagents like hydrazine (B178648) hydrate (B1144303) requires strict safety protocols, especially on a larger scale, due to its toxicity and potential instability. The thermal stability of intermediates and the final product should be assessed to prevent runaway reactions.
Reaction Conditions: Reactions that are straightforward on a small scale may behave differently in larger reactors. Heat transfer becomes a critical issue, and exothermic steps need to be carefully controlled. The efficiency of mixing can also impact reaction outcomes, potentially leading to the formation of byproducts.
Purification: Purification methods used in the lab, such as column chromatography, are often not practical for large-scale production. Crystallization is a more viable option for purification on a larger scale and would need to be developed and optimized. This includes solvent screening and the control of crystallization conditions to ensure the desired purity and crystal form.
Impurity Profile: The impurity profile of the final compound must be well-characterized. Scaling up a synthesis can sometimes lead to the formation of new or different impurities that were not observed on a smaller scale. Understanding and controlling these impurities is crucial for ensuring the quality of the research material.
| Consideration | Challenges | Potential Solutions |
| Process Safety | Handling of hazardous reagents (e.g., hydrazine hydrate), potential for exothermic reactions. | Use of closed systems, careful monitoring of reaction temperature, development of robust quenching procedures. |
| Reaction Conditions | Heat transfer, mixing efficiency, reaction kinetics. | Use of jacketed reactors, optimization of stirring rates, kinetic modeling of the reaction. |
| Purification | Scalability of chromatography. | Development of crystallization-based purification methods, use of alternative techniques like solvent extraction and distillation. |
| Impurity Profile | Formation of new or increased levels of impurities. | Re-optimization of reaction conditions, development of analytical methods to track impurities, implementation of appropriate purification steps. |
Chemical Reactivity and Functionalization of The 1 2 3 Triazolo 1,5 B Pyridazine Ring System
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS):
The rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine system is highly electron-deficient due to the presence of five nitrogen atoms. This deficiency deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. scielo.org.mx The nitrogen atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density of the carbon atoms in the ring, making an attack by an electrophile (an electron-poor species) unfavorable. ucalgary.calibretexts.org The fluorine atom at the C6 position in 6-Fluoro- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine further deactivates the ring through its strong inductive electron withdrawal. Consequently, classical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve on this heterocyclic core under standard conditions.
Nucleophilic Aromatic Substitution (NAS):
In contrast to its inertness towards electrophiles, the electron-poor nature of the 6-Fluoro- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (NAS or SNAr). masterorganicchemistry.com This reaction is facilitated by the presence of the fluorine atom, which serves two roles: it activates the ring for nucleophilic attack by withdrawing electron density, and it can act as a leaving group.
The mechanism of SNAr typically involves two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-deficient ring system.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion). masterorganicchemistry.com
The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 6-Fluoro- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine, the nitrogen atoms of the fused ring system effectively stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution. nih.gov Fluorine, despite its high electronegativity, can be an excellent leaving group in SNAr reactions, sometimes leading to faster reaction rates compared to other halogens like chlorine or bromine. masterorganicchemistry.com This is because the rate-determining step is often the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com
A variety of nucleophiles can be employed to displace the fluorine atom, including alkoxides, phenoxides, amines, and thiols, providing a versatile method for introducing diverse functional groups at the 6-position. For instance, in the related rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-b]pyridazine system, chloro groups are readily displaced by nucleophiles like amines to form new derivatives. nih.gov
Regioselective and Stereoselective Functionalization of the Core Structure
Functionalization of the rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine core often proceeds with a high degree of regioselectivity, primarily governed by the inherent electronic properties of the ring and the nature of existing substituents.
Regioselectivity: In 6-Fluoro- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine, nucleophilic aromatic substitution is highly regioselective, occurring exclusively at the C6 position. The fluorine atom serves as a leaving group, and the position is activated by the surrounding nitrogen atoms. Similarly, in other halo-substituted triazolopyridazines, substitution occurs at the carbon atom bonded to the halogen.
In related triazolo-fused systems, regioselectivity is a key aspect of their synthesis and functionalization. For example, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity using specific catalysts, which directs the cycloaddition reaction to favor one isomer over others. nih.gov While this is a synthetic example, it highlights the principle that the arrangement of heteroatoms and substituents directs the outcome of chemical reactions on these types of rings.
Stereoselectivity: Stereoselectivity is typically not a primary concern when functionalizing the planar aromatic core of the rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine system itself. However, it becomes an important consideration when reactions involve peripheral substituents that have chiral centers or when new chiral centers are created during the functionalization process. For instance, if a substituent attached to the ring undergoes a reaction, the stereochemical outcome would depend on the reaction mechanism and the existing stereochemistry of the molecule.
Transformations Involving Peripheral Substituents
Once the core structure of rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine is functionalized, the peripheral substituents can undergo a wide range of chemical transformations. This allows for the diversification of the lead compound and the exploration of structure-activity relationships.
For example, if the fluoro group at the C6 position is replaced by an amino group via nucleophilic aromatic substitution, this new amino group can be further modified. It could be acylated, alkylated, or used as a handle for coupling reactions to introduce more complex moieties. Similarly, a hydroxyl group introduced at the C6 position (by substitution with a hydroxide (B78521) or alkoxide followed by dealkylation) could be etherified or esterified.
In a study on related rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-b]pyridazine derivatives, various substituents were introduced at different positions on the ring. The study demonstrated that simple additions of groups like methyl, chloro, or trifluoromethyl were not well-tolerated in terms of biological activity, whereas larger groups such as phenyl and benzyl (B1604629) retained potency. nih.gov This highlights the importance of being able to modify peripheral substituents to optimize the properties of the molecule.
The following table provides hypothetical examples of transformations on a functionalized rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine scaffold, based on common organic reactions.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 6-Amino- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine | Acetic Anhydride, Pyridine | 6-Acetamido- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine | N-Acylation |
| 6-Hydroxy- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine | Methyl Iodide, K₂CO₃ | 6-Methoxy- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine | O-Alkylation (Etherification) |
| 6-Bromo- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine | Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine | Suzuki Coupling |
| 6-Cyano- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine | 1. NaOH, H₂O, Δ 2. H₃O⁺ | rsc.orgresearchgate.netbeilstein-journals.orgTriazolo[1,5-b]pyridazine-6-carboxylic acid | Nitrile Hydrolysis |
This table is illustrative and shows potential reactions based on the functional groups.
Ring-Opening and Rearrangement Pathways (e.g., Dimroth Rearrangement in related systems)
Fused heterocyclic systems like rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine can undergo ring-opening and rearrangement reactions under certain conditions, leading to structurally distinct isomers or different heterocyclic systems.
Dimroth Rearrangement: A notable reaction in related triazolo-azine systems is the Dimroth rearrangement. This is an isomerization reaction that typically involves the interconversion of two isomeric fused triazole systems through a ring-opening/ring-closing sequence. rsc.orgwikipedia.org For example, rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-c]pyrimidines have been shown to rearrange to the more thermodynamically stable rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-c]pyrimidine isomers under basic conditions. researchgate.netbeilstein-journals.org
The accepted mechanism for this rearrangement involves protonation or deprotonation to initiate the opening of the triazole or pyrimidine (B1678525) ring, followed by rotation and re-cyclization to form the isomeric system. nih.gov The rate and outcome of the Dimroth rearrangement are influenced by factors such as pH, temperature, and the electronic nature of substituents on the ring. nih.gov While not specifically documented for 6-Fluoro- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine, the potential for such rearrangements should be considered, especially when subjecting the molecule to acidic or basic conditions.
Other Ring-Opening Reactions: Besides rearrangement, the triazole ring of triazolopyridine systems can be opened with the loss of a nitrogen molecule. rsc.orgrsc.org Reagents such as bromine, aqueous sulfuric acid, or selenium dioxide have been used to open the 1,2,3-triazole ring in rsc.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridines, yielding substituted pyridines. rsc.orgrsc.org This type of reaction provides a synthetic route to functionalized pyridazines from the corresponding triazolopyridazine precursor, where the triazole ring acts as a temporary scaffold.
Heterocyclic Coupling Reactions for Scaffold Expansion
To build molecular complexity and expand the heterocyclic scaffold, palladium-catalyzed cross-coupling reactions are invaluable tools. For a molecule like 6-Fluoro- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine, while the C-F bond can be cleaved, it is often more practical to first convert it to a more reactive halo-derivative (e.g., chloro, bromo, or iodo) or a triflate for use in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds. A 6-bromo- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine could be coupled with various aryl- or heteroaryl-boronic acids to introduce new aromatic substituents at the C6 position, significantly expanding the molecular scaffold. researchgate.netrsc.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, also catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. For instance, the Stille cross-coupling of 4,7-dibromo- rsc.orgresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine with an organostannane has been used to synthesize complex donor-acceptor dyes. mdpi.com A similar strategy could be applied to halo-derivatives of the rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine system.
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It allows for the coupling of amines with aryl halides or triflates. This would be a highly efficient method for introducing a wide variety of primary or secondary amines at the C6 position of a 6-halo- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine, offering an alternative to the direct SNAr approach that may work for a broader range of amines. researchgate.net
The following table summarizes key coupling reactions applicable for the expansion of the rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine scaffold.
| Reaction Name | Coupling Partners | Bond Formed | Catalyst/Reagents |
| Suzuki-Miyaura | 6-Bromo- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine + R-B(OH)₂ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Stille | 6-Iodo- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine + R-Sn(Bu)₃ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
| Buchwald-Hartwig | 6-Bromo- rsc.orgresearchgate.netbeilstein-journals.orgtriazolo[1,5-b]pyridazine + R¹R²NH | C-N | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |
This table provides generalized examples of powerful cross-coupling reactions.
Advanced Spectroscopic and Diffraction Approaches for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map the complete connectivity of atoms within a molecule.
For a compound like 6-Fluoro- nih.govspectrabase.comresearchgate.nettriazolo[1,5-b]pyridazine, ¹H NMR would reveal the chemical environment of the protons on the pyridazine (B1198779) ring. The fluorine atom at the 6-position would introduce characteristic splitting patterns through ¹H-¹⁹F coupling, affecting the signals of adjacent protons. Similarly, ¹³C NMR provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C6) would exhibit a large one-bond ¹J(C-F) coupling constant, a key diagnostic feature.
To illustrate, the NMR data for the analog 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine in CDCl₃ shows distinct signals for the pyridazine protons as doublets at 8.09 ppm and 7.09 ppm, with a coupling constant of 9.6 Hz, confirming their ortho relationship. nih.gov The ¹³C NMR spectrum of the simpler analog 6-Chloro- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine provides foundational chemical shift values for the core ring system. spectrabase.com
2D NMR techniques are crucial for assembling the molecular puzzle. nih.gov
COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying the quaternary carbons of the fused ring system and confirming the position of the fluoro substituent by observing correlations from nearby protons to the fluorine-bearing carbon.
Table 1: Representative NMR Data for Triazolopyridazine Analogs
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) | Assignment |
| 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine nih.gov | ¹H | 8.09 | d, J = 9.6 | Pyridazine H-4 |
| ¹H | 7.09 | d, J = 9.6 | Pyridazine H-5 | |
| ¹³C | 149.0 | - | Pyridazine C-6 | |
| ¹³C | 143.3 | - | Triazole C-3 | |
| ¹³C | 126.5 | - | Pyridazine C-4 | |
| ¹³C | 121.4 | - | Pyridazine C-5 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition with high accuracy. For 6-Fluoro- nih.govspectrabase.comresearchgate.nettriazolo[1,5-b]pyridazine (C₅H₃FN₄), HRMS would confirm the molecular ion peak corresponding to its exact mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. gbiosciences.comlibretexts.org Upon ionization, the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragments. gbiosciences.comlibretexts.org For triazolo-fused ring systems, common fragmentation pathways include the loss of neutral molecules like N₂ or HCN from the triazole ring. capes.gov.br
For example, in the analysis of the analog 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine , field desorption mass spectrometry (FD-MS) identified the molecular ion at m/z 330.1. nih.gov The study of various triazolopyridazine derivatives reveals that the initial fragmentation often involves the substituents on the ring system, followed by the cleavage of the heterocyclic core. capes.gov.br The presence of the fluorine atom in the target compound would also be evident from the isotopic pattern and specific fragment ions resulting from cleavages involving the C-F bond.
Table 2: Expected and Observed Mass Spectrometry Data
| Compound | Technique | Expected [M+H]⁺ (m/z) | Observed [M]⁺ or [M+H]⁺ (m/z) | Key Fragments |
| 6-Fluoro- nih.govspectrabase.comresearchgate.nettriazolo[1,5-b]pyridazine | HRMS | 139.0415 | Not Available | Expected loss of N₂, HCN |
| 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine nih.gov | FD-MS | - | 330.1 | Data not specified |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation
While a crystal structure for 6-Fluoro- nih.govspectrabase.comresearchgate.nettriazolo[1,5-b]pyridazine is not available, analysis of related structures provides significant insight. The crystal structure of 6-Chloro-3-(3-methylphenyl)- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine reveals an essentially planar molecule, a common feature of such fused aromatic systems. nih.gov In its crystal lattice, molecules form dimers connected via π–π interactions, with a centroid–centroid distance of 3.699 Å. nih.gov Similarly, the structure of 6-Chloro-3-[(4-fluorophenoxy)methyl] nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine was confirmed by SCXRD, highlighting intermolecular C-H···F and C-H···N hydrogen bond interactions that dictate the molecular packing.
For 6-Fluoro- nih.govspectrabase.comresearchgate.nettriazolo[1,5-b]pyridazine, SCXRD would confirm the planarity of the fused ring system and provide the precise length of the C-F bond. It would also reveal how the molecules arrange themselves in the crystal, identifying key intermolecular forces such as π–π stacking or potential weak hydrogen bonds involving the fluorine atom and ring nitrogens, which govern the material's solid-state properties.
Table 3: Representative Crystal Data for Triazolopyridazine Analogs
| Parameter | 6-Chloro-3-(3-methylphenyl)- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1001 (18) |
| b (Å) | 11.431 (3) |
| c (Å) | 13.783 (3) |
| β (°) | 93.403 (6) |
| Volume (ų) | 1116.6 (5) |
| Z | 4 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tutorchase.comcopbela.org The IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu
For 6-Fluoro- nih.govspectrabase.comresearchgate.nettriazolo[1,5-b]pyridazine, the spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring protons (typically above 3000 cm⁻¹), and a series of sharp peaks in the 1600–1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the fused heterocyclic rings. A key absorption would be the C-F stretching vibration, which typically appears as a strong band in the 1200-1000 cm⁻¹ region. The IR spectrum of 6-Chloro-3-[4-(hexyloxy)phenyl]- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine shows characteristic absorptions at 3045 cm⁻¹ (aromatic C-H), 1608 cm⁻¹ (C=C/C=N), and 1253 cm⁻¹ (aryl-O stretch), illustrating the typical bands for this class of compounds. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukgithub.io Aromatic and heteroaromatic compounds like 6-Fluoro- nih.govspectrabase.comresearchgate.nettriazolo[1,5-b]pyridazine exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions of the delocalized electrons and nitrogen lone pairs. slideshare.netpharmatutor.org The resulting spectrum, a plot of absorbance versus wavelength, can be used to confirm the presence of the conjugated system and can be sensitive to substitution on the rings.
Table 4: Representative IR Absorption Data for a Triazolopyridazine Analog
| Compound | Wavenumber (cm⁻¹) | Vibration Type |
| 6-Chloro-3-[4-(hexyloxy)phenyl)- nih.govspectrabase.comresearchgate.nettriazolo[4,3-b]pyridazine nih.gov | 3045 | Aromatic C-H Stretch |
| 2956-2865 | Aliphatic C-H Stretch | |
| 1608, 1538 | C=C and C=N Stretch | |
| 1253 | Aryl-O Stretch |
Application in Reaction Monitoring and Purity Assessment in Research Contexts
In a research setting, spectroscopic techniques are vital not only for final product characterization but also for monitoring the progress of a chemical reaction and assessing the purity of the isolated material.
Reaction Monitoring: NMR spectroscopy is an excellent tool for real-time reaction monitoring, often utilized in flow chemistry setups. beilstein-journals.orgresearchgate.netnih.govnih.gov For the synthesis of 6-Fluoro- nih.govspectrabase.comresearchgate.nettriazolo[1,5-b]pyridazine, one could monitor the reaction mixture directly in an NMR tube or using a flow-NMR setup. researchgate.net By acquiring spectra at regular intervals, it is possible to observe the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase in intensity of signals corresponding to the product. chemrxiv.org This provides valuable kinetic data and helps in determining the optimal reaction time and conditions.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized compound. researchgate.net A sample is passed through a column, and its components are separated based on their affinity for the stationary phase. A pure compound should ideally show a single peak in the chromatogram. When coupled with a mass spectrometer (LC-MS), this technique becomes even more powerful. jfda-online.comjfda-online.com As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides the mass-to-charge ratio for each peak. This allows for the confident identification of the main product and the characterization of any minor impurities based on their mass, aiding in the development of effective purification strategies. nih.gov
Molecular Pharmacology and Target Interaction Studies Of 1 2 3 Triazolo 1,5 B Pyridazine Derivatives
Identification and Characterization of Specific Biological Targets
Research into nih.govestranky.sknih.govtriazolo[1,5-b]pyridazine and its isomers, such as the nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine and nih.govestranky.sknih.govtriazolo[1,5-a]pyridine systems, has identified several classes of biological targets. These interactions range from the inhibition of critical signaling kinases to the modulation of receptors and enzymes involved in various pathological processes.
The ATP-binding site of protein kinases is a common target for inhibitors based on triazolo-fused heterocycles. These compounds often act as hinge-binders, a key interaction for potent kinase inhibition.
c-Met Inhibition: The c-Met receptor tyrosine kinase is a key target in oncology. Derivatives of the related nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine scaffold have been developed as potent c-Met inhibitors. For instance, compound 12e (4-Methyl-N-(4-((6-methyl- nih.govestranky.sknih.govtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-2-(pyridin-2-yl)thiazole-5-carboxamide) demonstrated significant inhibitory activity against c-Met kinase with an IC50 value of 0.090 µM. nih.gov Another series of nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine derivatives were developed as dual c-Met/Pim-1 inhibitors, where compound 4g showed potent c-Met inhibition with an IC50 of 0.163 µM. rsc.orgresearchgate.net
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis. While direct data on nih.govestranky.sknih.govtriazolo[1,5-b]pyridazine is limited, related fused systems are effective inhibitors. A series of nih.govestranky.sknih.govtriazolo[1,5-a]pyridine derivatives were designed as type-II VEGFR-2 inhibitors, displaying strong inhibitory activity. estranky.sknih.gov Similarly, nih.govestranky.sknih.govtriazolo[4,3-a]pyrazine derivatives have been evaluated as dual c-Met/VEGFR-2 inhibitors, with compound 17l showing an IC50 of 2.6 µM against VEGFR-2. frontiersin.org A potent ALK5/ALK4 inhibitor, EW-7197 , based on a nih.govestranky.sknih.govtriazolo[1,5-a]pyridine core, also exhibited strong inhibition of VEGFR-2 with an IC50 of 0.097 µM. acs.org
ALK5/ALK4 Inhibition: The Transforming Growth Factor-β (TGF-β) pathway, mediated by receptors like ALK4 and ALK5, is implicated in fibrosis and cancer. A highly potent and selective inhibitor, EW-7197 , which features a nih.govestranky.sknih.govtriazolo[1,5-a]pyridine scaffold, was found to inhibit ALK5 and ALK4 with IC50 values of 0.013 µM and 0.017 µM, respectively. acs.org This compound emerged from the optimization of an imidazole-based ALK5 inhibitor. acs.org
| Compound | Scaffold | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 12e | nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine | c-Met | 0.090 | nih.gov |
| Compound 4g | nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine | c-Met | 0.163 | rsc.orgresearchgate.net |
| Compound 17l | nih.govestranky.sknih.govtriazolo[4,3-a]pyrazine | VEGFR-2 | 2.6 | frontiersin.org |
| EW-7197 | nih.govestranky.sknih.govtriazolo[1,5-a]pyridine | VEGFR-2 | 0.097 | acs.org |
| EW-7197 | nih.govestranky.sknih.govtriazolo[1,5-a]pyridine | ALK5 | 0.013 | acs.org |
| EW-7197 | nih.govestranky.sknih.govtriazolo[1,5-a]pyridine | ALK4 | 0.017 | acs.org |
RORγt Inverse Agonism: The Retinoic acid receptor-related Orphan Receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, making it a target for autoimmune diseases. Based on a known piperazine (B1678402) RORγt inverse agonist, novel triazolopyridine derivatives were designed. nih.govacs.org Structure-activity relationship studies revealed that the nih.govestranky.sknih.govtriazolo[1,5-a]pyridine isomer 3a was a potent RORγt inverse agonist with an IC50 of 41 nM, whereas the corresponding nih.govestranky.sknih.govtriazolo[4,3-a]pyridine isomer 2a was significantly less active (IC50 = 590 nM). nih.govnih.govresearchgate.net This highlights the critical role of the scaffold's nitrogen atom placement for potent interaction with the receptor's ligand-binding domain. nih.gov
mGluR2 Positive Allosteric Modulation: Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) are of interest for treating psychiatric disorders. nih.gov These modulators bind to an allosteric site, enhancing the receptor's response to the endogenous ligand glutamate. nih.gov However, current research has not specifically identified compounds with the 6-Fluoro- nih.govestranky.sknih.govtriazolo[1,5-b]pyridazine core as mGluR2 PAMs.
PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is a crucial enzyme in the degradation of cyclic AMP (cAMP) and is a target for inflammatory diseases. A series of nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine derivatives were identified as highly potent and selective PDE4 inhibitors. nih.gov Notably, compound 18 ((R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine) displayed excellent potency for PDE4A inhibition, with an IC50 value of 1.5 nM. nih.gov
Diacylglycerol Kinase α Inhibition: There is currently no available research specifically identifying 6-Fluoro- nih.govestranky.sknih.govtriazolo[1,5-b]pyridazine or its close derivatives as inhibitors of Diacylglycerol Kinase α.
DNA Gyrase Inhibition: Bacterial DNA gyrase is a validated target for antibacterial agents. A series of nih.govestranky.sknih.govtriazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against this enzyme. nih.govnih.gov Compound 9a from this class was identified as the most potent inhibitor, with an IC50 of 0.68 µM against DNA gyrase, which was more potent than the comparator ciprofloxacin (B1669076) (IC50 = 0.85 µM). nih.govresearchgate.net
| Compound | Scaffold | Target | Interaction Type | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Compound 3a | nih.govestranky.sknih.govtriazolo[1,5-a]pyridine | RORγt | Inverse Agonist | 41 | nih.gov |
| Compound 2a | nih.govestranky.sknih.govtriazolo[4,3-a]pyridine | RORγt | Inverse Agonist | 590 | nih.gov |
| Compound 18 | nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine | PDE4A | Inhibitor | 1.5 | nih.gov |
| Compound 9a | nih.govestranky.sknih.govtriazolo[1,5-a]pyrimidine | DNA Gyrase | Inhibitor | 680 | nih.govresearchgate.net |
Derivatives of the nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine scaffold have been investigated as antitubulin agents. nih.govacs.org By designing analogues of Combretastatin A-4 (CA-4) where the flexible cis-olefin bond was replaced by the rigid triazolo-pyridazine core, researchers developed potent inhibitors of tubulin polymerization. Compound 4q , a 3,6-diaryl- nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine, was particularly effective, displaying potent antiproliferative activity against several cancer cell lines (e.g., A549 IC50 = 0.008 µM) and was shown to effectively inhibit tubulin polymerization. nih.gov The related nih.govestranky.sknih.govtriazolo[1,5-a]pyrimidine scaffold has also been successfully employed to generate potent tubulin polymerization inhibitors that interact with the colchicine-binding site. nih.govmdpi.com
Elucidation of Molecular Mechanisms of Action
Understanding the specific molecular interactions between these derivatives and their targets is crucial for rational drug design and optimization. This is often achieved through X-ray crystallography and computational molecular modeling.
The majority of the inhibitors based on the triazolo-pyridazine and related scaffolds act through orthosteric interactions, binding directly to the active or ligand-binding site of the target protein.
Kinase Binding: For kinase inhibition, these scaffolds typically bind to the ATP pocket. Molecular docking studies of the c-Met inhibitor 12e ( nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine derivative) showed that the triazolo-pyridazine core forms a key bidentate hydrogen bond with the hinge region residue MET-1160. nih.gov This mode of interaction, targeting the hinge that connects the N- and C-lobes of the kinase domain, is characteristic of Type I and II ATP-competitive inhibitors. Similarly, the design of nih.govestranky.sknih.govtriazolo[1,5-a]pyridine inhibitors of VEGFR-2 was based on mimicking the hinge-binding interaction of an imidazo[1,2-b]pyridazine (B131497) core with the backbone NH of Cys919. estranky.skresearchgate.net
Enzyme and Receptor Binding: Docking studies of the PDE4 inhibitor 18 were used to understand its selective binding within the enzyme's active site. nih.gov For RORγt, the design of inverse agonists was guided by the X-ray crystal structure of a precursor compound within the receptor's ligand-binding domain, indicating an orthosteric mechanism of action. nih.gov
Tubulin Binding: The antitubulin agent 4q ( nih.govestranky.sknih.govtriazolo[4,3-b]pyridazine derivative) was shown through molecular modeling to occupy the colchicine-binding site on β-tubulin. nih.gov Specific interactions included hydrogen bonds between the A-ring methoxy (B1213986) group and Cys β241, the B-ring amino group and Met β259, and the triazolo-pyridazine linker itself with Ala β250. nih.gov This orthosteric binding physically blocks the tubulin dynamics required for microtubule formation. nih.gov
The concept of allosteric interaction is best exemplified by PAMs, which bind to a site topographically distinct from the orthosteric ligand binding site. nih.gov While no specific nih.govestranky.sknih.govtriazolo[1,5-b]pyridazine derivatives have been identified as mGluR2 PAMs, this mechanism remains a distinct possibility for this versatile scaffold in modulating other receptor systems.
Impact on Protein Conformation and Activity
To elucidate the mechanism of action of 6-Fluoro- ontosight.aimdpi.comresearchgate.nettriazolo[1,5-b]pyridazine, biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling would be required. These studies would reveal how the compound binds to its target protein and whether this interaction induces conformational changes that alter the protein's activity.
Structure-Activity Relationship (SAR) Studies for Rational Compound Design
SAR studies are crucial for optimizing the potency and selectivity of a lead compound. For 6-Fluoro- ontosight.aimdpi.comresearchgate.nettriazolo[1,5-b]pyridazine, this would involve the synthesis and biological evaluation of a series of related compounds.
Systematic Exploration of Substituent Effects on Biological Activity
A systematic exploration would involve modifying the substituents at various positions on the ontosight.aimdpi.comresearchgate.nettriazolo[1,5-b]pyridazine scaffold and assessing the impact on biological activity. The role of the fluorine atom at the 6-position would be of particular interest, and its effects would be compared to other halogens or functional groups at the same position.
Scaffold Hopping and Bioisosteric Replacements for Potency and Selectivity
To improve the properties of 6-Fluoro- ontosight.aimdpi.comresearchgate.nettriazolo[1,5-b]pyridazine, researchers might explore replacing the core scaffold with other heterocyclic systems (scaffold hopping) or substituting the fluorine atom with bioisosteric groups. This could lead to compounds with enhanced potency, better selectivity, or improved pharmacokinetic profiles.
Ligand Efficiency and Efficacy Optimization Strategies
Ligand efficiency metrics are used to assess the binding efficiency of a compound in relation to its size. Optimization strategies would focus on improving the binding affinity of 6-Fluoro- ontosight.aimdpi.comresearchgate.nettriazolo[1,5-b]pyridazine for its target without excessively increasing its molecular weight.
Analytical Methodologies for Research and Development of 6 Fluoro 1 2 3 Triazolo 1,5 B Pyridazine in Complex Matrices
Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation of Research Samples
The purity of a chemical compound is paramount for the integrity of research data. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for the purity assessment and isolation of 6-Fluoro- nih.govijpsjournal.comtandfonline.comtriazolo[1,5-b]pyridazine.
In the synthesis of related triazolopyridazine derivatives, Thin-Layer Chromatography (TLC) is frequently employed as a rapid, qualitative method to monitor the progress of chemical reactions and the formation of the target compound. nih.gov For rigorous quantitative purity assessment, HPLC is the method of choice due to its high resolution and sensitivity. A typical Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the target compound from starting materials, intermediates, and potential side-products. The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.
Gas Chromatography, often coupled with a mass spectrometer (GC-MS), serves as a powerful tool for analyzing volatile impurities or derivatives. ijpsjournal.com While the direct analysis of 6-Fluoro- nih.govijpsjournal.comtandfonline.comtriazolo[1,5-b]pyridazine might be possible depending on its thermal stability and volatility, derivatization may be employed to enhance its chromatographic properties. mdpi.com GC methods are valued for their high efficiency and sensitivity, particularly when using detectors like a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer. mdpi.com
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Quantitative Spectroscopic Methods for Concentration Determination in Research Solutions
Accurate determination of the concentration of 6-Fluoro- nih.govijpsjournal.comtandfonline.comtriazolo[1,5-b]pyridazine in solutions is critical for various in vitro and in vivo studies. Quantitative spectroscopic methods offer rapid and reliable means to achieve this.
UV-Visible Spectrophotometry is a straightforward and widely accessible technique. By scanning the compound in a suitable solvent (e.g., ethanol, methanol, or buffer), its wavelength of maximum absorbance (λmax) can be identified. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the concentration of the compound in unknown research samples can be determined from their absorbance values. This method is simple, fast, and cost-effective for routine concentration measurements.
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require an identical standard of the analyte. For 6-Fluoro- nih.govijpsjournal.comtandfonline.comtriazolo[1,5-b]pyridazine, ¹H-NMR or ¹⁹F-NMR spectroscopy can be utilized. By integrating the signal of a specific proton or the fluorine atom of the target compound and comparing it to the integral of a certified internal standard of known concentration, the precise concentration of the analyte can be calculated. This technique is highly accurate and is particularly useful for certifying the concentration of stock solutions. The characterization of related triazolopyridazine structures often involves ¹H NMR analysis, which forms the basis for developing a qNMR method. nih.gov
Mass Spectrometry-Based Profiling of Metabolites and Degradation Products in In Vitro Systems
Understanding the metabolic fate and stability of a research compound is essential. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for identifying and profiling metabolites and degradation products of 6-Fluoro- nih.govijpsjournal.comtandfonline.comtriazolo[1,5-b]pyridazine in in vitro systems, such as liver microsomes or cell cultures.
High-resolution mass spectrometers, like Time-of-Flight (TOF) or Orbitrap analyzers, provide accurate mass measurements of the parent compound and its metabolites. nih.gov This precision allows for the determination of elemental compositions, which is a critical step in structure elucidation. By comparing the mass spectra of samples from control and test incubations, new peaks corresponding to potential metabolites can be identified. The difference in mass between the parent compound and a metabolite suggests the type of biotransformation that has occurred (e.g., oxidation, hydroxylation, glucuronidation).
Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the parent compound and the potential metabolites. The fragmentation patterns provide structural information that helps to pinpoint the site of metabolic modification on the 6-Fluoro- nih.govijpsjournal.comtandfonline.comtriazolo[1,5-b]pyridazine molecule.
Table 2: Common Phase I and Phase II Biotransformations for Heterocyclic Compounds
| Biotransformation | Mass Change (Da) | Potential Metabolic Reaction |
| Oxidation/Hydroxylation | +15.9949 | Addition of an oxygen atom |
| N-Oxidation | +15.9949 | Oxidation of a nitrogen atom in the ring |
| Dehydrogenation | -2.0156 | Loss of two hydrogen atoms |
| Hydrolysis | +18.0106 | Cleavage of a bond with the addition of water |
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |
| Sulfation | +79.9568 | Conjugation with a sulfo group |
Development of Robust Analytical Protocols for Research Purposes
The development of a robust analytical protocol is a multi-step process that ensures the generated data is reliable, reproducible, and accurate. This is crucial for the progression of a research compound like 6-Fluoro- nih.govijpsjournal.comtandfonline.comtriazolo[1,5-b]pyridazine.
The first step involves method development , where techniques like HPLC, GC, or LC-MS are optimized. This includes selecting the appropriate column, mobile phases, temperature, and detector settings to achieve the desired separation and sensitivity for the analyte in the matrix of interest (e.g., buffer, plasma, microsomal incubation).
The second step is method validation , which demonstrates that the analytical method is suitable for its intended purpose. ijpsjournal.com Key validation parameters include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity: Demonstrating a direct proportional relationship between the analytical response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically developing and validating analytical protocols, researchers can ensure the quality and integrity of the data generated during the research and development of 6-Fluoro- nih.govijpsjournal.comtandfonline.comtriazolo[1,5-b]pyridazine.
Emerging Research Areas and Future Perspectives for 6 Fluoro 1 2 3 Triazolo 1,5 B Pyridazine Chemistry
Development of Novel Chemical Probes for Biological Pathway Interrogation
Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine scaffold is a promising starting point for the development of such probes due to the established biological activities of related triazolopyridazine derivatives. These derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.
For instance, derivatives of the closely related triazolo[4,3-b]pyridazine scaffold have been synthesized and evaluated as dual inhibitors of c-Met and Pim-1 kinases. The c-Met and Pim-1 enzymes are implicated in cancer progression, including cell proliferation, angiogenesis, and metastasis. The development of potent and selective inhibitors based on the triazolopyridazine core allows for the interrogation of the PI3K-Akt-mTOR signaling pathway, which is often deregulated in cancer. By systematically modifying the 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine core, researchers can develop a library of chemical probes to investigate the specific roles of different kinases in both normal physiology and disease states. These probes can help to elucidate the downstream effects of kinase inhibition and identify potential biomarkers for drug response.
Table 1: Example of Biological Activity of a Related Triazolo[4,3-b]pyridazine Derivative
| Compound | Target Kinase | IC50 (µM) | Cellular Assay |
| 4g | c-Met | 0.163 | MCF-7 cell cycle arrest at S phase |
| Pim-1 | 0.283 |
Note: The data in this table is for a related triazolo[4,3-b]pyridazine derivative and is presented for illustrative purposes.
Strategies for Mitigating Molecular Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to a previously effective treatment. One common mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.
Research on compounds with similar heterocyclic cores, such as pyrazolo[3,4-d]pyrimidines, has shown that they can act as inhibitors of P-gp. These tyrosine kinase inhibitors (TKIs) have been found to directly interact with P-gp and inhibit its ATPase activity, thereby reversing resistance to conventional chemotherapeutic agents like doxorubicin and paclitaxel. This suggests that the 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine scaffold could be explored for the development of agents that can overcome multidrug resistance.
Another strategy involves targeting kinases that regulate the function of ABC transporters. For example, Pim1 kinase has been shown to phosphorylate and promote the activity of ABCG2, another important drug efflux pump. Inhibitors of Pim1 based on an imidazo-[1,2-b]-pyridazine core have been shown to increase the efficacy of anticancer drugs in ABCG2-expressing resistant cells. This dual-mode effect, involving both direct impairment of the transporter and reduction in its expression over time, presents a powerful strategy to combat drug resistance.
Integration of Artificial Intelligence and Machine Learning in Predictive Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. These computational tools can be applied to the development of novel 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine derivatives with improved therapeutic properties.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to:
Predict Biological Activity: Screen virtual libraries of 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine analogs to identify those with the highest probability of being active against a specific target.
Optimize Pharmacokinetic Properties: Predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, allowing for the early-stage filtering of compounds with undesirable profiles.
Guide Chemical Synthesis: Develop retrosynthesis prediction tools to identify the most efficient synthetic routes to novel derivatives, saving time and resources in the laboratory.
For instance, machine learning has been successfully used to create multivariate linear regression models for predicting the inhibitory activity of fluorinated compounds against cholinesterases. researchgate.net Similar approaches can be applied to the 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine scaffold to guide the synthesis of new and more potent kinase inhibitors or other therapeutic agents.
Exploration of Novel Therapeutic Areas Based on Unique Molecular Interaction Profiles
While the primary focus for many triazolopyridazine derivatives has been in oncology, the unique molecular properties of 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine may allow for its application in other therapeutic areas. The presence of the fluorine atom and the nitrogen-rich triazolopyridazine core can lead to specific molecular interactions with a variety of biological targets.
Recent research has highlighted the potential of fluorinated 1,2,4-triazoles as antibacterial agents. Molecular docking and dynamics simulations of such compounds have shown promising binding affinities to essential bacterial enzymes in pathogens like Staphylococcus aureus, suggesting they could be developed as novel antibiotics. The unique structural features of these compounds may help to overcome existing antibiotic resistance mechanisms.
Furthermore, the triazolopyridazine scaffold itself has been associated with a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. By exploring the unique molecular interaction profile of 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine through techniques like molecular docking and screening against diverse biological targets, researchers may uncover novel therapeutic applications beyond cancer.
Table 2: Potential Therapeutic Targets for 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine Derivatives
| Therapeutic Area | Potential Target Class | Example Target |
| Oncology | Kinases | c-Met, Pim-1, ALK |
| Infectious Diseases | Bacterial Enzymes | MurB, Pyruvate Carboxylase |
| Inflammation | Inflammatory Mediators | Cyclooxygenases, Cytokines |
Multidisciplinary Research Collaborations and Translational Opportunities at the Molecular Level
The successful translation of a promising chemical entity like 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine from a laboratory curiosity to a clinical candidate requires a concerted effort from researchers across multiple disciplines. Effective collaboration between medicinal chemists, computational scientists, biologists, pharmacologists, and clinicians is crucial for navigating the complexities of drug discovery and development.
Translational science plays a key role in bridging the gap between basic research and clinical application. This involves:
Identification of Biomarkers: Identifying molecular markers that can predict which patients are most likely to respond to a therapy based on a 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine derivative.
Development of Preclinical Models: Utilizing relevant cell culture and animal models to evaluate the efficacy and safety of new compounds.
Early Engagement with Regulatory Agencies: Discussing the translational evidence with regulatory bodies to ensure that the preclinical data will support clinical development.
Consortia involving academic institutions and pharmaceutical companies are becoming increasingly common to leverage the strengths of each partner. For example, the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium brings together academic and industry experts to advance the use of AI in drug synthesis. Such collaborative efforts will be essential to fully realize the therapeutic potential of 6-Fluoro- mdpi.comresearchgate.nettriazolo[1,5-b]pyridazine and its derivatives.
Q & A
Q. What are the primary synthetic routes for 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine, and how do reaction conditions influence yield?
The synthesis of triazolopyridazine derivatives often involves oxidative cyclization or annulation strategies. For example, oxidative cyclization of N-(pyridazinyl)amidines using reagents like MnO₂ or PIFA (bis(trifluoroacetoxy)iodobenzene) can yield the triazole ring fused to pyridazine . Fluorination at the 6-position typically occurs via nucleophilic substitution using KF or fluorinating agents like Selectfluor, with reaction temperature and solvent polarity critical for avoiding side products . Optimization of stoichiometry and reaction time is recommended to improve yields beyond 60% .
Q. How can structural confirmation of this compound be achieved?
Combined spectroscopic and computational methods are essential:
- ¹H/¹³C NMR : Distinct peaks for the fluorine-substituted pyridazine ring (δ ~8.2–8.5 ppm for aromatic protons) and triazole protons (δ ~9.1 ppm) .
- IR Spectroscopy : Absorbance bands for C-F stretching (~1100–1200 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₅H₃FN₄) and fragmentation patterns consistent with the fused ring system .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
6-Fluoro-triazolopyridazine is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic heterocyclic structure. Stability studies in DMSO at 25°C show <5% degradation over 72 hours. However, prolonged exposure to light or acidic conditions (pH <3) triggers decomposition, likely via ring-opening or defluorination .
Advanced Research Questions
Q. How does fluorination at the 6-position modulate biological activity compared to chloro or bromo analogs?
Fluorination enhances metabolic stability and bioavailability compared to chloro/bromo derivatives. For example, in a study of triazolopyridazine-based iNOS inhibitors, the 6-fluoro analog exhibited a 2.3-fold lower IC₅₀ (12.4 µM) than the 6-chloro derivative (28.7 µM), attributed to fluorine’s electronegativity improving target binding . However, fluorinated analogs may show reduced fungistatic activity in certain fungal strains (e.g., Candida albicans), suggesting substituent-dependent selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in activity data (e.g., antifungal vs. enzyme inhibition) often arise from assay conditions or structural isomerism. For example:
- Isomer-Specific Effects : [1,2,4]Triazolo[1,5-b]pyridazines differ from [4,3-b] isomers in nitrogen atom positioning, altering hydrogen-bonding potential .
- Assay Optimization : Standardize MIC (minimum inhibitory concentration) testing using Mueller-Hinton agar and control for solvent interference (e.g., DMSO ≤1% v/v) .
Q. How can isotopic labeling (e.g., ¹⁵N) elucidate reaction mechanisms in triazolopyridazine synthesis?
¹⁵N-labeling at specific ring positions enables tracking of nitrogen migration during cyclization. For instance, in tetrazolo-triazine systems, ¹⁵N NMR revealed that annulation proceeds via a nitrene intermediate rather than a carbene pathway . Applying this to 6-fluoro-triazolopyridazine could clarify whether fluorination occurs pre- or post-cyclization.
Q. What computational methods predict the compound’s reactivity in drug design or material science?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrophilic/nucleophilic sites. The 6-fluoro group increases electron deficiency at C-3, making it susceptible to nucleophilic attack .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., iNOS active site) and prioritize derivatives for synthesis .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for fluorinated triazolopyridazines?
- Core Modifications : Synthesize analogs with substituents at C-2 (e.g., methyl, phenyl) to assess steric effects.
- Fluorine Bioisosteres : Replace fluorine with trifluoromethyl or cyano groups to evaluate electronic contributions .
- In Vivo Validation : Use murine models to correlate in vitro enzyme inhibition (e.g., iNOS) with anti-inflammatory efficacy .
Q. What analytical techniques differentiate regioisomers in triazolopyridazine synthesis?
Q. How to mitigate toxicity risks in preclinical development?
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG Assay : Evaluate cardiac toxicity via patch-clamp studies to ensure IC₅₀ >10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
